molecular formula C10H12ClNO B1606017 2-chloro-N-(4-ethylphenyl)acetamide CAS No. 20172-36-5

2-chloro-N-(4-ethylphenyl)acetamide

Cat. No. B1606017
CAS RN: 20172-36-5
M. Wt: 197.66 g/mol
InChI Key: MNODWERQWKSALS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethylphenyl)acetamide is a chemical compound with the molecular formula C10H12ClNO. It has a molecular weight of 197.66 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-ethylphenyl)acetamide is 1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) and the InChI key is MNODWERQWKSALS-UHFFFAOYSA-N .

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

A study by Coleman et al. (2000) examined the metabolism of several chloroacetamide herbicides, including acetochlor and butachlor, which produce 2-chloro-N-(4-ethylphenyl)acetamide (CDEPA) as an intermediate. This research demonstrated the metabolic pathways in human and rat liver microsomes, contributing to our understanding of the biotransformation of these compounds in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

Anaerobic Biodegradation in Environmental Contexts

Liu et al. (2020) explored the anaerobic biodegradation of acetochlor, a herbicide related to 2-chloro-N-(4-ethylphenyl)acetamide. The study identified various metabolites and proposed a pathway for the anaerobic degradation of acetochlor, providing insights into environmental remediation processes (Liu, Zhang, Xu, Qiu, Zhu, Cao, & He, 2020).

Synthesis and Antimicrobial Evaluation

Fuloria et al. (2009) investigated the synthesis of novel imines and thiazolidinones derived from compounds including 2-chloro-N-(4-ethylphenyl)acetamide. These compounds were evaluated for their antibacterial and antifungal activities, contributing to potential applications in antimicrobial drug development (Fuloria, Singh, Yar, & Ali, 2009).

Analgesic and Anti-inflammatory Applications

Research by Alagarsamy et al. (2015) on the design and synthesis of quinazolinyl acetamides, including derivatives of 2-chloro-N-(4-ethylphenyl)acetamide, revealed their potential analgesic and anti-inflammatory properties. This study highlights the therapeutic potential of thesecompounds in pain management and inflammation treatment (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Anticancer, Anti-Inflammatory, and Analgesic Properties

A study by Rani et al. (2014) on 2-(substituted phenoxy) acetamide derivatives, closely related to 2-chloro-N-(4-ethylphenyl)acetamide, demonstrated potential anticancer, anti-inflammatory, and analgesic activities. This research contributes to the development of new therapeutic agents for these conditions (Rani, Pal, Hegde, & Hashim, 2014).

Drug Development and Chemical Characterization

In the field of drug development, the characterization and synthesis of related acetamide compounds have been a focus. For instance, Davis and Healy (2010) synthesized and characterized a derivative of 2-chloro-N-(4-ethylphenyl)acetamide as part of a project to create a combinatorial library. Such work aids in the understanding of the chemical properties and potential applications of these compounds in pharmaceuticals (Davis & Healy, 2010).

Environmental Impact and Biodegradation

The environmental impact and biodegradation of chloroacetamide herbicides, including acetochlor, have been studied extensively. For example, Wang et al. (2015) investigated the cytochrome P450 system involved in the biodegradation of acetochlor. Understanding these processes is crucial for assessing and managing the environmental impact of these herbicides (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The safety data sheet (MSDS) for the compound can be accessed for more detailed safety information .

properties

IUPAC Name

2-chloro-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNODWERQWKSALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352191
Record name 2-chloro-N-(4-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-ethylphenyl)acetamide

CAS RN

20172-36-5
Record name 2-chloro-N-(4-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WM Ghorab, SA El-Sebaey, MM Ghorab - Bioorganic Chemistry, 2023 - Elsevier
A set of novel N-substituted-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide 3–16 were designed and synthesized from 2-mercapto-3-phenylquinazolinone 2. The …
Number of citations: 6 www.sciencedirect.com
MR Suryawanshi, AM Kanhed, VM Kulkarni… - Molecular Diversity, 2022 - Springer
In the present work, a hit molecule obtained from zinc ‘clean drug-like database’ by systematically performed computational studies was modified chemically to obtain different …
Number of citations: 3 link.springer.com
M Acemoglu, T Allmendinger, J Calienni, J Cercus… - Tetrahedron, 2004 - Elsevier
Various new N-aryl oxindoles were synthesized as intermediates for the preparation of pharmacologically active 2-(N-arylamino)-phenylacetic acids. Two novel approaches were …
Number of citations: 31 www.sciencedirect.com
IA Hansen, SD Rodriguez, LL Drake, DP Price… - PLoS …, 2014 - journals.plos.org
Recently, the bed bug, Cimex lectularius L. has re-emerged as a serious and growing problem in many parts of the world. Presence of resistant bed bugs and the difficulty to eliminate …
Number of citations: 27 journals.plos.org

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